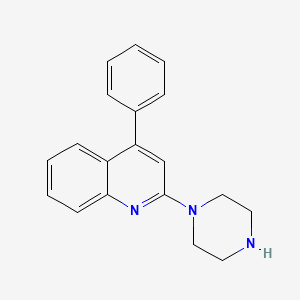
1-(4-Phenyl-2-quinolyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Phenyl-2-quinolyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C19H19N3 and its molecular weight is 289.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Research indicates that 1-(4-Phenyl-2-quinolyl)piperazine exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example, derivatives of quinoline have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that it may modulate neurotransmitter systems, providing neuroprotective benefits.
Pharmacological Applications
This compound has been investigated for several therapeutic uses:
- Antimalarial Activity : Similar piperazine derivatives have been developed as antimalarial agents, showing promising results in inhibiting the growth of Plasmodium species. The structural similarity suggests that this compound could exhibit similar effects.
- Anxiolytic and Antidepressant Properties : Compounds with piperazine structures are often explored for their anxiolytic and antidepressant effects due to their interaction with serotonin receptors. Preliminary studies indicate that this compound may have potential in treating anxiety and depression.
Table 1: Summary of Biological Activities
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines. This suggests that this compound may possess similar properties, warranting further investigation into its mechanism of action.
- Neuroimaging Applications : Research on quinoline derivatives indicated their utility as PET ligands for visualizing brain targets. This opens avenues for exploring this compound in neuroimaging studies.
- Antimalarial Research : A study focused on piperazine-containing compounds revealed promising results against malaria parasites, suggesting that this compound could be a candidate for further development in this area.
Propiedades
Número CAS |
72320-58-2 |
|---|---|
Fórmula molecular |
C19H19N3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
4-phenyl-2-piperazin-1-ylquinoline |
InChI |
InChI=1S/C19H19N3/c1-2-6-15(7-3-1)17-14-19(22-12-10-20-11-13-22)21-18-9-5-4-8-16(17)18/h1-9,14,20H,10-13H2 |
Clave InChI |
LYLBRVQNLFMNLN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
Key on ui other cas no. |
72320-58-2 |
Sinónimos |
2-(1-piperazinyl)-4-phenylquinolone 2-(1-piperazinyl)-4-phenylquinolone hydrochloride 2-(1-piperazinyl)-4-phenylquinolone maleate AD 2876 AD-2876 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














